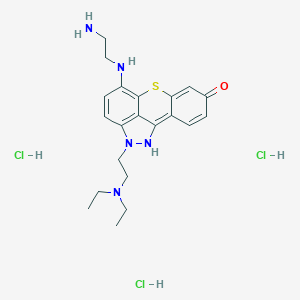

Ledoxantrone trihydrochloride

Description

Properties

CAS No. |

119221-49-7 |

|---|---|

Molecular Formula |

C21H30Cl3N5OS |

Molecular Weight |

506.9 g/mol |

IUPAC Name |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H |

InChI Key |

JKCXGHJOOIDPQF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |

Synonyms |

CI 958 CI-958 ledoxantrone |

Origin of Product |

United States |

Foundational & Exploratory

Ledoxantrone Trihydrochloride (CI 958): A Technical Overview of a DNA-Targeting Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Ledoxantrone trihydrochloride (CI 958) is limited. This document provides a comprehensive overview based on the available data for Ledoxantrone and draws parallels with the structurally and mechanistically related, well-characterized compound, Mitoxantrone. The information pertaining to Mitoxantrone should be considered as a likely proxy for the properties and mechanisms of Ledoxantrone, pending further specific research on the latter.

Core Concepts

This compound, also known as CI 958, is an investigational anticancer agent. It belongs to a class of compounds that interact directly with DNA, leading to the inhibition of essential cellular processes and ultimately, cancer cell death. While specific data on Ledoxantrone is sparse, it is identified as a DNA helicase inhibitor.[1] Its structural similarity to anthracenediones, like Mitoxantrone, suggests a multi-faceted mechanism of action that likely includes DNA intercalation and inhibition of topoisomerase II.

Mechanism of Action

The anticancer activity of Ledoxantrone and related compounds is believed to stem from two primary mechanisms:

-

DNA Intercalation: These molecules insert themselves between the base pairs of the DNA double helix. This physical disruption interferes with DNA replication and transcription, processes that are highly active in rapidly dividing cancer cells.

-

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication by creating transient double-strand breaks. Ledoxantrone and its analogs are thought to stabilize the complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, triggering a DNA damage response and ultimately apoptosis (programmed cell death).

Signaling Pathway of Topoisomerase II Inhibition

The following diagram illustrates the proposed signaling pathway for Topoisomerase II inhibition by agents like Ledoxantrone.

Caption: Proposed mechanism of Ledoxantrone-induced apoptosis via Topoisomerase II inhibition.

Quantitative Data

Due to the limited specific data for Ledoxantrone, the following tables summarize key quantitative parameters for both Ledoxantrone and the related compound Mitoxantrone to provide a comparative perspective.

Table 1: Enzyme Inhibition

| Compound | Target | IC50 | Reference |

| Ledoxantrone (CI 958) | DNA Helicase | 0.17 µM | [1] |

| Mitoxantrone | Protein Kinase C (PKC) | 8.5 µM |

Table 2: In Vitro Cytotoxicity

| Compound | Cell Line | Assay Duration | IC50 | Reference |

| Mitoxantrone | B-CLL (Patient 1 & 2) | 48 hours | 0.7 µg/ml | |

| Mitoxantrone | B-CLL (Patient 3) | 48 hours | 1.4 µg/ml |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize compounds like Ledoxantrone.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and MgCl2), kDNA substrate, and the test compound (Ledoxantrone) at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA circles from the catenated kDNA networks.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated product compared to the control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Ledoxantrone and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the typical workflow for determining the cytotoxic effects of a compound like Ledoxantrone on cancer cell lines.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Clinical Development

As of the latest available information, there are no publicly registered clinical trials specifically for this compound (CI 958). The related compound, Mitoxantrone, has undergone extensive clinical development and is approved for the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.

Conclusion

This compound (CI 958) is an intriguing anticancer candidate with a proposed mechanism targeting fundamental DNA processes. While specific data remains limited, its likely classification as a DNA intercalator and topoisomerase II inhibitor, analogous to Mitoxantrone, provides a strong rationale for its continued investigation. Further preclinical studies are warranted to fully elucidate its pharmacological profile, including its potency against a broad range of cancer cell lines and its specific interactions with DNA and associated enzymes. Such data will be critical in determining its potential for future clinical development.

References

Unraveling the Core Mechanism of Action of Mitoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoxantrone, an anthracenedione derivative, is a potent antineoplastic agent with established efficacy in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and prostate cancer.[1][2][3] While the query specified Ledoxantrone trihydrochloride as a DNA helicase inhibitor, the available scientific literature predominantly points to a closely related compound, Mitoxantrone, and identifies its primary mechanism of action as a topoisomerase II inhibitor. This technical guide provides an in-depth exploration of Mitoxantrone's core mechanism, its impact on cellular signaling pathways, and the experimental protocols employed to elucidate its function. While direct, significant inhibition of DNA helicase activity is not its primary mode of action, this guide will address its established role in disrupting DNA replication and repair processes.

Core Mechanism of Action: Topoisomerase II Inhibition and DNA Intercalation

Mitoxantrone's cytotoxic effects are primarily attributed to its interaction with DNA and the nuclear enzyme topoisomerase II.[4][5][6] Its multifaceted mechanism involves:

-

DNA Intercalation: Mitoxantrone inserts itself between the base pairs of the DNA double helix.[4][7] This intercalation distorts the DNA structure, interfering with the normal processes of replication and transcription.[6][8]

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II.[4][5] This enzyme is crucial for relieving torsional stress in DNA during replication by creating transient double-strand breaks. Mitoxantrone stabilizes the complex between topoisomerase II and DNA, preventing the re-ligation of these breaks.[4][8] This leads to the accumulation of permanent DNA strand breaks, triggering downstream cellular responses.[4][9]

The consequence of these actions is the induction of DNA damage, leading to a halt in the cell cycle and ultimately, apoptosis (programmed cell death).[10][11]

Quantitative Data on Mitoxantrone's Activity

The following table summarizes key quantitative data related to the biological activity of Mitoxantrone.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PKC inhibition) | 8.5 µM | Protein Kinase C | [5] |

| IC50 (Cell Viability) | 0.7 - 1.4 µg/ml | B-chronic lymphocytic leukaemia cells | [10] |

| EC50 (Anti-orthopoxvirus) | 0.25 µM (cowpox), 0.8 µM (monkeypox) | Orthopoxvirus | [5] |

Signaling Pathways Modulated by Mitoxantrone

The DNA damage induced by Mitoxantrone triggers a cascade of signaling events within the cell. Key pathways affected include:

-

DNA Damage Response (DDR) Pathway: The accumulation of DNA double-strand breaks activates the DDR pathway. This involves the activation of sensor proteins like ATM (ataxia-telangiectasia mutated), which in turn phosphorylates a variety of downstream targets, including the histone variant H2AX (to form γH2AX), a marker of DNA double-strand breaks.[12][13]

-

Apoptosis Pathway: Persistent DNA damage leads to the activation of apoptotic pathways. Mitoxantrone has been shown to induce the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation and apoptosis.[10]

-

mTOR Signaling Pathway: Recent studies have shown that Mitoxantrone can sensitize breast cancer cells to mTOR inhibitors by inhibiting eEF-2K, which is involved in a resistance mechanism to these drugs.[14]

-

NF-κB Signaling Pathway: Mitoxantrone has been shown to attenuate the lipopolysaccharide-induced inflammatory response by inhibiting the NEDD8 activating enzyme, which is upstream of NF-κB activation.[15]

Below is a diagram illustrating the central role of Mitoxantrone in inducing DNA damage and activating downstream signaling pathways.

Caption: Mitoxantrone's mechanism of action.

Experimental Protocols

The investigation of Mitoxantrone's mechanism of action and the screening for novel DNA topoisomerase II inhibitors involve a variety of biochemical and cell-based assays.

Topoisomerase II Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the activity of purified topoisomerase II.

-

Principle: Topoisomerase II can relax supercoiled plasmid DNA. Inhibitors prevent this relaxation.

-

Methodology:

-

Reaction Setup: Purified human topoisomerase II is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.

-

Compound Addition: Test compounds (like Mitoxantrone) at various concentrations are added to the reaction mixture. A control with no inhibitor is included.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

-

Visualization: The DNA is visualized by staining with ethidium bromide or a safer alternative and imaged under UV light.

-

-

Expected Outcome: In the presence of an effective inhibitor like Mitoxantrone, the plasmid DNA will remain in its supercoiled form, whereas the control lane will show relaxed DNA.

DNA Intercalation Assay

This assay determines the ability of a compound to insert itself into the DNA double helix.

-

Principle: DNA intercalation unwinds the DNA helix, leading to a change in its physical properties, which can be measured by changes in viscosity or by observing the displacement of a fluorescent DNA-binding dye.

-

Methodology (Fluorescence Displacement):

-

DNA-Dye Complex Formation: A solution of double-stranded DNA is incubated with an intercalating fluorescent dye (e.g., ethidium bromide) until a stable fluorescence signal is achieved.

-

Compound Titration: The test compound is titrated into the DNA-dye complex solution.

-

Fluorescence Measurement: The fluorescence is monitored after each addition of the compound.

-

-

Expected Outcome: If the compound intercalates into the DNA, it will displace the fluorescent dye, leading to a quenching of the fluorescence signal.

Cellular DNA Damage Assays

These assays assess the extent of DNA damage in cells treated with the compound.

-

Comet Assay (Single Cell Gel Electrophoresis):

-

Principle: This assay measures DNA strand breaks in individual cells. Cells with damaged DNA will form a "comet" shape with a tail of fragmented DNA when subjected to electrophoresis.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Embedding: Treated cells are embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline (for single and double-strand breaks) or neutral (for double-strand breaks) conditions.

-

Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

-

-

γH2AX Immunofluorescence Staining:

-

Principle: This assay detects the formation of γH2AX foci, which are markers of DNA double-strand breaks.

-

Methodology:

-

Cell Treatment and Fixation: Cells are grown on coverslips, treated with the compound, and then fixed and permeabilized.

-

Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy: The cells are imaged using a fluorescence microscope to visualize the γH2AX foci.

-

Quantification: The number and intensity of foci per nucleus are quantified.

-

-

Below is a workflow diagram for a typical screening process to identify topoisomerase II inhibitors.

Caption: A typical experimental workflow.

Conclusion and Future Directions

Mitoxantrone is a clinically important anticancer drug that primarily functions as a topoisomerase II inhibitor and DNA intercalator. Its ability to induce extensive DNA damage makes it an effective cytotoxic agent. While the initial query focused on DNA helicase inhibition, the robust body of evidence points towards topoisomerase II as the primary target. Understanding the detailed molecular interactions and the downstream signaling consequences of Mitoxantrone's action continues to be an active area of research. Future work may focus on developing derivatives with improved specificity and reduced cardiotoxicity, as well as exploring its potential in combination therapies that target complementary pathways, such as the mTOR and NF-κB signaling networks. The experimental protocols outlined here provide a foundation for the continued investigation of this important class of therapeutic agents and the discovery of novel compounds with similar mechanisms of action.

References

- 1. Mitoxantrone: a new anticancer drug with significant clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Losoxantrone hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mitoxantrone (mitozantrone) | Topo II inhibitor | TargetMol [targetmol.com]

- 7. Pharmacology of mitoxantrone: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mitozantrone-induced toxicity and DNA strand breaks in leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular and biochemical pharmacology of mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distinct signaling events promote resistance to mitoxantrone and etoposide in pediatric AML: a Children’s Oncology Group report - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitoxantrone attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ledoxantrone Trihydrochloride and its Inhibition of Topoisomerase II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ledoxantrone trihydrochloride and its mechanism of action as a potent inhibitor of topoisomerase II. Ledoxantrone, an anthracenedione derivative, is structurally related to the well-characterized anticancer agent mitoxantrone. While specific quantitative inhibitory data for ledoxantrone is not extensively available in public literature, its mechanism is understood to be analogous to that of mitoxantrone. This guide will leverage data from its close analog, mitoxantrone, to provide a thorough understanding of its function, the experimental protocols used for its characterization, and the cellular pathways it impacts.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme in DNA replication, transcription, and chromosome segregation. The catalytic cycle of topoisomerase II involves the creation of transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems like supercoiling and catenation.

Ledoxantrone, like other anthracenedione-based inhibitors, functions as a "topoisomerase II poison." It does not inhibit the catalytic activity of the enzyme directly but rather stabilizes the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5'-termini of the cleaved DNA. By preventing the religation of the DNA strands, ledoxantrone leads to an accumulation of these cleavage complexes, which are then converted into permanent DNA double-strand breaks by cellular processes such as transcription and replication. These DNA lesions trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Data Presentation: Quantitative Analysis of Topoisomerase II Inhibition by Mitoxantrone

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory concentrations of its close structural analog, mitoxantrone, against various cell lines and enzymes. This data is representative of the expected potency of anthracenedione-based topoisomerase II inhibitors.

| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |

| Mitoxantrone | Protein Kinase C (PKC) | Enzyme Activity Assay | 8.5 µM | [1][2] |

| Mitoxantrone | B-chronic lymphocytic leukaemia (B-CLL) cells | Cell Viability (MTT) | 0.7 - 1.4 µg/ml | [3] |

| Mitoxantrone | T47D human breast cancer cells | Topoisomerase II Inhibition (in vivo) | Undetectable at >40 ng/mL | [4] |

| Mitoxantrone | PIM1 Kinase | Enzyme Activity Assay | 51 nM | [5] |

| Mitoxantrone | USP11 | Enzyme Activity Assay | 3.15 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like ledoxantrone.

Topoisomerase II-Mediated DNA Decatenation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can decatenate (unlink) interlocked DNA circles, typically kinetoplast DNA (kDNA).

-

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA) from Crithidia fasciculata

-

Decatenation buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound or other test compounds

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

-

Electrophoresis apparatus and power supply

-

-

Procedure:

-

Prepare reaction mixtures containing decatenation buffer, kDNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding purified topoisomerase II enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Add gel loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

-

Visualize the DNA under UV light and quantify the degree of decatenation. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

-

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

-

Materials:

-

Purified human topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA, 15 µg/ml BSA)

-

This compound or other test compounds

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel loading buffer

-

Electrophoresis apparatus and power supply

-

-

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and a range of concentrations of the test compound.

-

Add purified topoisomerase II enzyme to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS and proteinase K to digest the enzyme.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualize the DNA under UV light. An increase in the amount of linear DNA indicates stabilization of the cleavage complex.

-

Mandatory Visualizations

Caption: Mechanism of Topoisomerase II Inhibition by Ledoxantrone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitoxantrone affects topoisomerase activities in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitoxantrone dihydrochloride | DNA Topoisomerases | Tocris Bioscience [tocris.com]

Ledoxantrone Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ledoxantrone trihydrochloride (CI-958) is a synthetic anticancer agent belonging to the benzothiopyranoindazole class of compounds. Developed as a chromophore-modified analogue of anthracyclines, Ledoxantrone was designed to minimize the cardiotoxicity associated with this class of chemotherapeutics while retaining potent antitumor activity. This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative biological data.

Discovery and Rationale

Ledoxantrone emerged from a rational drug design program aimed at creating novel DNA intercalating agents with an improved therapeutic index compared to existing anthracyclines like doxorubicin. The core chemical scaffold of Ledoxantrone, a 2H-[1]benzothiopyrano[4,3,2-cd]indazole, was conceived as a new chromophore that would retain the DNA binding properties necessary for anticancer activity but lack the quinone moiety believed to contribute to the cardiotoxicity of anthracyclines.

The development of this class of compounds, the benzothiopyranoindazoles, was predicated on modifying the anthracenedione structure of drugs like mitoxantrone. The primary goal was to design out the potential for redox cycling and the generation of reactive oxygen species, which are implicated in anthracycline-induced cardiotoxicity. Ledoxantrone (CI-958) was identified as the most active compound within this novel series based on its broad spectrum of potent in vivo anticancer activity in preclinical murine models and a favorable toxicology profile.[1]

Synthesis of this compound

The synthesis of Ledoxantrone and its analogues is a multi-step process starting from 1-chloro-4-nitro-9H-thioxanthen-9-one precursors. The general synthetic pathway for the benzothiopyranoindazole scaffold is outlined below.

Experimental Protocol: General Synthesis of the Benzothiopyranoindazole Core

-

Formation of the Benzothiopyranoindazole Adduct: A solution of the requisite 1-chloro-4-nitro-9H-thioxanthen-9-one is reacted with a monoalkylhydrazine. This reaction leads to the formation of a 5-nitrobenzothiopyranoindazole adduct.

-

Reduction of the Nitro Group: The 5-nitrobenzothiopyranoindazole adduct is then subjected to catalytic reduction to yield the corresponding C-5 anilino intermediate.

-

Introduction of the Side Chains: The "two-armed" nature of Ledoxantrone is achieved by alkylating the C-5 amino group and the N-2 position of the indazole ring. The C-5 anilino intermediate is alkylated with a suitable reagent such as X(CH2)nNR1R2 (where X is a leaving group like Cl or Br) to introduce the first side chain. Subsequent or concurrent reaction at the N-2 position with another functionalized alkylating agent provides the final "two-armed" benzothiopyranoindazole.

-

Deprotection and Salt Formation: Any protecting groups on the side chains or the aromatic ring are removed using appropriate deprotection methodologies. The final compound is then typically converted to its hydrochloride salt, such as the trihydrochloride form, to improve solubility and stability.

Note: A detailed, step-by-step synthesis protocol for this compound specifically is not publicly available in the reviewed literature. The above protocol is a general representation of the synthesis of the benzothiopyranoindazole class of compounds.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily targeting DNA replication and repair processes. It functions as a potent DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. This physical interaction distorts the DNA structure and interferes with the functions of enzymes that utilize DNA as a template.

The primary molecular targets of Ledoxantrone are:

-

DNA Helicases: These enzymes are essential for unwinding the DNA double helix during replication, repair, and transcription. Ledoxantrone potently inhibits human DNA helicases, preventing the separation of DNA strands. This blockade of helicase activity halts DNA replication and repair, leading to cell cycle arrest and apoptosis. The inhibition is believed to occur through the formation of a reversible ternary complex of the helicase enzyme, the drug, and the double-stranded DNA.[2]

The dual inhibition of both DNA helicase and topoisomerase II by Ledoxantrone represents a comprehensive blockade of DNA processing, contributing to its potent cytotoxic effects against cancer cells.

Quantitative Biological Data

Ledoxantrone has demonstrated potent cytotoxic and enzyme inhibitory activity in preclinical studies. The following tables summarize the available quantitative data.

| Enzyme Inhibition | Target | EC50 (µM) | Reference |

| Ledoxantrone (CI-958) | Human DNA Helicase | 0.17 | [2] |

| Doxorubicin | Human DNA Helicase | 0.26 | [2] |

| In Vitro Cytotoxicity | Cell Line | IC50 | Reference |

| Benzothiopyranoindazoles | Murine L1210 Leukemia | 10-7 - 10-9 M | [1] |

Note: A comprehensive panel of IC50 values for Ledoxantrone against various human cancer cell lines is not available in the public domain literature reviewed.

Experimental Protocols

DNA Helicase Inhibition Assay

The following is a generalized protocol for determining the inhibition of DNA helicase activity, based on the methodology used for CI-958.[2]

-

Substrate Preparation: A double-stranded DNA (dsDNA) substrate is prepared, typically with one strand being radiolabeled (e.g., with 32P) to allow for visualization. The substrate may contain specific sequences (e.g., A-T rich or G-C rich) to assess sequence-specific inhibition.

-

Reaction Mixture: The reaction mixture contains the radiolabeled dsDNA substrate, purified human DNA helicase enzyme, ATP, and a reaction buffer.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified time to allow for the helicase to unwind the dsDNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Gel Electrophoresis: The reaction products are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE). The unwound single-stranded DNA (ssDNA) will migrate faster than the dsDNA.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The amount of unwound ssDNA is quantified using a phosphorimager or densitometry. The percentage of helicase inhibition is calculated for each drug concentration, and the EC50 value is determined.

Topoisomerase II Inhibition Assay

The following is a generalized protocol for assessing topoisomerase II inhibition, a likely mechanism of action for Ledoxantrone.

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is commonly used as a substrate.

-

Reaction Mixture: The reaction mixture contains kDNA, purified human topoisomerase II enzyme, ATP, and a reaction buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is included.

-

Incubation: The reaction is incubated at 37°C to allow the topoisomerase II to decatenate the kDNA into individual minicircles.

-

Reaction Termination: The reaction is stopped by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. The decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the loading well.

-

Visualization and Quantification: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated minicircles compared to the control. The IC50 value can then be calculated.

References

Ledoxantrone Trihydrochloride: A Technical Guide for Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ledoxantrone trihydrochloride (also known as CI-958 trihydrochloride) is an investigational anticancer agent identified as a potent inhibitor of DNA helicase. Its mechanism of action, distinct from many current prostate cancer therapies, presents a novel avenue for research, particularly in the context of treatment-resistant disease. This document provides a comprehensive overview of the available preclinical data and methodologies relevant to the study of Ledoxantrone in prostate cancer. While specific data on Ledoxantrone in prostate cancer is limited in publicly accessible literature, this guide draws parallels with related compounds and outlines the necessary experimental frameworks for its evaluation.

Core Concepts: Mechanism of Action

Ledoxantrone's primary mechanism of action is the inhibition of DNA helicases, enzymes crucial for DNA replication, repair, and transcription. By targeting this fundamental cellular process, Ledoxantrone has the potential to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

-

DNA Helicase Inhibition: Ledoxantrone has been shown to be a potent inhibitor of DNA helicases with an IC50 value of 0.17 μM for its enzymatic activity.[1] This inhibition disrupts the unwinding of the DNA double helix, a critical step for DNA replication and repair, leading to stalled replication forks and the accumulation of DNA damage.

Signaling Pathway of DNA Damage Response

The following diagram illustrates a generalized DNA damage response pathway that could be triggered by a DNA helicase inhibitor like Ledoxantrone.

Caption: Generalized DNA Damage Response Pathway initiated by Ledoxantrone.

Preclinical Data

Table 1: In Vitro Activity of Mitoxantrone in Prostate Cancer Cells

| Compound | Cell Line | Assay | Endpoint | Result |

| Mitoxantrone | DU-145 | Apoptosis Assay | Apoptosis Induction | Synergistic pro-apoptotic effects with Lclet 4.[2][3] |

Table 2: Clinical Trial Data for Mitoxantrone in Hormone-Refractory Prostate Cancer

| Treatment | Phase | Number of Patients | Primary Endpoint | Result |

| Mitoxantrone + Prednisone | III | 120 | Time to Treatment Failure | 8.1 months (vs. 4.1 months for prednisone alone, p=0.017).[4] |

| Mitoxantrone + Prednisone | III | 120 | PSA Response (>50% reduction) | 48% of patients (vs. 24% for prednisone alone, p=0.007).[4] |

| Mitoxantrone + Cisplatin | II | 44 | Partial Response Rate | 12%.[5] |

| Mitoxantrone + Vinorelbine + Prednisone | II | 28 | PSA Decline | 46% of patients.[6] |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in prostate cancer research.

In Vitro Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effects of Ledoxantrone on prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).

Materials:

-

Prostate cancer cell lines

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of Ledoxantrone. Include a vehicle control (medium with the same concentration of solvent used to dissolve Ledoxantrone).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis - Flow Cytometry with Annexin V/PI Staining

This protocol is for quantifying the induction of apoptosis by Ledoxantrone.

Materials:

-

Prostate cancer cells treated with Ledoxantrone

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed and treat cells with Ledoxantrone as described for the MTT assay.

-

Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis - Flow Cytometry with Propidium Iodide Staining

This protocol is for determining the effect of Ledoxantrone on cell cycle progression.

Materials:

-

Prostate cancer cells treated with Ledoxantrone

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with Ledoxantrone.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Tumor Growth Inhibition - Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ledoxantrone.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Prostate cancer cells (e.g., PC-3 or DU-145)

-

Matrigel

-

This compound formulation for injection

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (intravenously or intraperitoneally) at various doses and schedules. The control group should receive the vehicle.

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualization of Experimental Workflows

In Vitro Analysis Workflow

Caption: Workflow for in vitro evaluation of Ledoxantrone.

In Vivo Analysis Workflow

Caption: Workflow for in vivo evaluation of Ledoxantrone.

Future Directions

The therapeutic potential of this compound in prostate cancer warrants further investigation. Key areas for future research include:

-

Comprehensive Preclinical Evaluation: Determining the IC50 values of Ledoxantrone in a panel of prostate cancer cell lines, including androgen-sensitive and castration-resistant models. In vivo studies are crucial to establish efficacy and optimal dosing.

-

Mechanism of Action Studies: Elucidating the specific downstream effects of DNA helicase inhibition by Ledoxantrone on key signaling pathways in prostate cancer, such as the PI3K/AKT and Androgen Receptor pathways.

-

Combination Therapies: Investigating the synergistic potential of Ledoxantrone with current standard-of-care treatments for prostate cancer, including androgen deprivation therapy and taxanes.

-

Biomarker Discovery: Identifying predictive biomarkers of response to Ledoxantrone to enable patient stratification in future clinical trials.

References

- 1. Chemosensitivity assay in mice prostate tumor: Preliminary report of flow cytometry, DNA fragmentation, ion ratiometric methods of anti-neoplastic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lclet 4 enhances pro-apoptotic and anti-invasive effects of mitoxantrone on human prostate cancer cells - in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase III study of mitoxantrone plus low dose prednisone versus low dose prednisone alone in patients with asymptomatic hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase II study of platinum and mitoxantrone in metastatic prostate cancer: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitoxantrone, vinorelbine and prednisone (MVD) in the treatment of metastatic hormonoresistant prostate cancer--a phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Leukemic Properties of Mitoxantrone, a Close Structural Analog of Ledoxantrone Trihydrochloride

Disclaimer: This technical guide focuses on the well-characterized anti-leukemic agent, Mitoxantrone. At the time of this writing, there is a significant lack of published research specifically detailing the effects of Ledoxantrone trihydrochloride on leukemia cell lines. Given the structural similarities between Ledoxantrone and Mitoxantrone, the data presented herein for Mitoxantrone may offer valuable insights. However, it is crucial for researchers to experimentally validate these findings for this compound, as subtle structural differences can lead to significant variations in biological activity.

This document provides an in-depth overview of the mechanism of action, cytotoxicity, and effects on key signaling pathways of Mitoxantrone in various leukemia cell lines, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Mitoxantrone is a synthetic anthracenedione derivative that exerts its anti-neoplastic effects primarily through two established mechanisms:

-

DNA Intercalation: Mitoxantrone intercalates into DNA, inserting itself between base pairs. This interaction disrupts the normal helical structure of DNA, thereby interfering with DNA replication and transcription, ultimately leading to the inhibition of DNA and RNA synthesis.

-

Topoisomerase II Inhibition: Mitoxantrone is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1][2] By stabilizing the topoisomerase II-DNA covalent complex, Mitoxantrone leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[3]

Cytotoxicity in Leukemia Cell Lines

Mitoxantrone has demonstrated significant cytotoxic effects across a range of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, vary depending on the specific cell line and experimental conditions.

| Cell Line | Leukemia Type | IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.006629 |

| CTV-1 | Acute Myeloid Leukemia (AML) | 0.019157 |

| CESS | Acute Myeloid Leukemia (AML) | 0.024906 |

| KY821 | Leukemia | 0.025624 |

| MOLT-16 | Acute Lymphoblastic Leukemia (ALL) | 0.004146 |

| P12-ICHIKAWA | Acute Lymphoblastic Leukemia (ALL) | 0.013926 |

| ALL-PO | Acute Lymphoblastic Leukemia (ALL) | 0.018277 |

| RS4-11 | Leukemia | 0.024834 |

| KOPN-8 | B-cell Leukemia | 0.013929 |

| NALM-6 | B-cell Leukemia | 0.018038 |

Effects on Cell Cycle and Apoptosis

Mitoxantrone treatment of leukemia cells typically leads to cell cycle arrest and the induction of apoptosis.

-

Cell Cycle Arrest: Studies have shown that Mitoxantrone can induce a block in the G2 phase of the cell cycle. This arrest prevents cells from entering mitosis with damaged DNA, providing a window for DNA repair or, if the damage is too severe, commitment to apoptosis.

-

Induction of Apoptosis: Mitoxantrone is a potent inducer of apoptosis in sensitive leukemia cell lines.[4] The accumulation of DNA double-strand breaks is a primary trigger for the intrinsic apoptotic pathway. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Signaling Pathways Modulated by Mitoxantrone

Mitoxantrone has been shown to influence several key signaling pathways involved in cell survival, proliferation, and DNA damage response in leukemia cells.

-

PI3K/AKT Pathway: The Phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a critical pro-survival signaling cascade that is often dysregulated in leukemia. Some studies suggest that the efficacy of Mitoxantrone can be linked to the modulation of this pathway.[5]

-

p53/p21 Pathway: In response to DNA damage, the tumor suppressor protein p53 is activated, leading to the transcription of target genes such as p21, which plays a role in cell cycle arrest. The activation of the p53/p21 pathway is a likely contributor to Mitoxantrone's anti-leukemic effects.

-

DNA Damage Response (DDR) Pathways: Mitoxantrone-induced DNA double-strand breaks activate DDR pathways. The Non-Homologous End Joining (NHEJ) pathway has been implicated in the repair of this damage and may contribute to resistance to Mitoxantrone.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Mitoxantrone on leukemia cell lines.[6][7]

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of Mitoxantrone in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells following Mitoxantrone treatment using flow cytometry.[8][9]

-

Cell Treatment: Treat leukemia cells with Mitoxantrone at the desired concentrations for the specified time. Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemia cells after Mitoxantrone treatment.[10][11]

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blotting for PI3K/AKT Pathway Analysis

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT pathway.[12][13]

-

Protein Extraction: Treat leukemia cells with Mitoxantrone, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream targets (e.g., mTOR, p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Mitoxantrone's dual mechanism of action.

Caption: Workflow for determining Mitoxantrone's cytotoxicity.

Caption: The PI3K/AKT signaling pathway and potential modulation by Mitoxantrone.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of mitozantrone in the treatment of acute leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequential studies on the role of mitoxantrone in the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 5. Combined treatment of mitoxantrone sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchhub.com [researchhub.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Ledoxantrone trihydrochloride for ovarian cancer studies

An In-Depth Technical Guide to Anthracenedione-Class Topoisomerase II Inhibitors in Ovarian Cancer Research: A Ledoxantrone Trihydrochloride Profile

Disclaimer: Publicly available research specifically detailing the use of this compound in ovarian cancer is limited. This guide provides a comprehensive overview of its drug class—anthracenedione topoisomerase II inhibitors—by using the extensively studied and structurally related compound, Mitoxantrone , as a surrogate model. The experimental protocols, quantitative data, and clinical findings presented herein are derived from studies on Mitoxantrone and serve as a technical framework for researchers, scientists, and drug development professionals interested in investigating Ledoxantrone or similar compounds for ovarian cancer.

Introduction to Ledoxantrone and its Class

This compound is classified as an antineoplastic agent belonging to the anthracenedione family. Its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and repair. By targeting this enzyme, Ledoxantrone and its analogues induce cytotoxic DNA damage, leading to cancer cell death. Given the established role of topoisomerase II inhibitors in oncology, this guide explores the application of this mechanism in the context of ovarian cancer, a malignancy where new therapeutic strategies are critically needed.

Mechanism of Action: Topoisomerase II Inhibition

Ledoxantrone, like Mitoxantrone, functions as a topoisomerase II "poison." It does not inhibit the enzyme's ability to cleave DNA but rather stabilizes the transient "cleavage complex," where the enzyme is covalently bound to the 5' ends of the DNA. This action prevents the subsequent re-ligation of the DNA strands. The accumulation of these stabilized complexes leads to permanent, lethal double-strand breaks when the replication fork collides with them, ultimately triggering apoptotic cell death.

Early Preclinical Studies of Ledoxantrone Trihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledoxantrone trihydrochloride (CI-958) is a synthetic anticancer agent belonging to the benzothiopyranoindazole class of compounds. Developed by Parke-Davis/Warner-Lambert, it was designed as a chromophore-modified anthracenedione, structurally related to the anthracycline and anthracenedione antibiotics, with a key modification aimed at reducing the cardiotoxicity associated with the quinone moiety of earlier drugs. Early studies identified Ledoxantrone as a potent DNA intercalating agent with significant anti-tumor properties in murine models, leading to its advancement into early-phase clinical trials. This technical guide synthesizes the available preclinical data on Ledoxantrone, focusing on its mechanism of action, in vitro activity, and the toxicological and pharmacokinetic profiles inferred from early clinical investigations. Due to the discontinuation of its development, publicly available preclinical data is limited.

Mechanism of Action

Ledoxantrone exerts its anticancer effects through a dual mechanism primarily targeting DNA replication and integrity.

-

DNA Intercalation : As a member of the benzothiopyranoindazole class, Ledoxantrone intercalates into the DNA double helix. This insertion between base pairs disrupts the normal structure and function of DNA, interfering with essential cellular processes such as transcription and replication.

-

Inhibition of DNA Helicase : Ledoxantrone is a potent inhibitor of DNA helicases, enzymes crucial for unwinding the DNA double helix during replication, repair, and recombination.[1][2] By inhibiting helicase activity, Ledoxantrone prevents the separation of DNA strands, thereby halting these vital cellular processes. The blockade of DNA helicases is considered a central component of its mechanism of action.[2] The inhibition is believed to occur through the formation of a reversible ternary complex consisting of the helicase enzyme, Ledoxantrone, and the double-stranded DNA.[2]

Figure 1: Mechanism of Action of Ledoxantrone (CI-958).

In Vitro Studies

Enzyme Inhibition

The primary in vitro studies on Ledoxantrone focused on its inhibitory effects on DNA helicase.

| Parameter | Value | Notes |

| Human DNA Helicase Blockade (EC50) | 0.17 µM | Slightly more potent than doxorubicin (EC50 = 0.26 µM).[2] |

| DNA Sequence Specificity | No apparent strong preference | Similar EC50 values were observed for helicase substrates with A-T rich, G-C rich, and mixed sequences.[2] |

| Inhibition of L1210 Leukemia Cells (IC50) | 10-7 - 10-9 M | Data for the broader class of benzothiopyranoindazoles.[1] |

Experimental Protocol: DNA Helicase Activity Assay

The inhibition of DNA helicase activity by Ledoxantrone was determined using a gel electrophoresis-based assay to measure the dissociation of double-stranded DNA (dsDNA).[2]

-

Substrate Preparation : A 32P-labeled oligonucleotide is annealed to a complementary single-stranded DNA molecule to create a partially double-stranded DNA substrate.

-

Enzyme Reaction : Purified human DNA helicase is incubated with the radiolabeled substrate in a reaction buffer containing ATP.

-

Drug Incubation : Ledoxantrone (or a vehicle control) is added to the reaction mixture at varying concentrations.

-

Strand Separation : The helicase, upon hydrolyzing ATP, unwinds the dsDNA, releasing the radiolabeled single-stranded oligonucleotide.

-

Gel Electrophoresis : The reaction products are separated on a polyacrylamide gel. The displaced, single-stranded, radiolabeled oligonucleotide migrates faster than the double-stranded substrate.

-

Quantification : The gel is exposed to a phosphor screen, and the bands corresponding to the displaced single strand and the intact substrate are quantified to determine the percentage of helicase activity. The EC50 value is calculated as the drug concentration that inhibits helicase activity by 50%.

Figure 2: Experimental workflow for the DNA helicase inhibition assay.

In Vivo Studies

While early publications on the benzothiopyranoindazole class of compounds, including Ledoxantrone, mention "curative activity" against murine P388 leukemia and B-16 melanoma in vivo, specific quantitative data from these preclinical animal studies, such as tumor growth inhibition (TGI) percentages, optimal dosing schedules, and the specific murine models used, are not detailed in the available peer-reviewed literature.[1] A Phase I clinical trial was initiated based on a "broad spectrum and high degree of activity as well as a favorable toxicity profile in preclinical models".

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data in animal models are not publicly available. However, a Phase I clinical trial of Ledoxantrone in patients with advanced solid tumors provides valuable insights into its pharmacokinetic profile and dose-limiting toxicities in humans.

Human Pharmacokinetics (Phase I)

The following data were obtained from a study in adult patients who received Ledoxantrone as a 2-hour intravenous infusion every 21 days.

| Parameter | Value (at 700 mg/m2 dose) | Notes |

| Mean Clearance | 370 ml/min/m2 | The clearance was similar across all tested doses. |

| Mean Area Under the Curve (AUC) | 33,800 ng-h/ml | AUC increased proportionally with the dose, indicating linear pharmacokinetics. |

| Mean Terminal Half-life (t1/2) | 15.5 days | - |

Toxicology (from Phase I Clinical Trial)

The primary toxicities observed in humans were hematological and organ-related.

| Parameter | Finding | Notes |

| Dose-Limiting Toxicities | Neutropenia, Hepatorenal toxicity | These toxicities defined the maximum tolerated dose. |

| Maximum Tolerated Dose (MTD) | 875 mg/m2 | Administered as a 2-hour infusion every 21 days. |

| Recommended Phase II Dose | 560 mg/m2 (heavily pretreated patients)700 mg/m2 (minimally pretreated patients) | - |

Conclusion

This compound (CI-958) is a DNA intercalator and a potent inhibitor of DNA helicase. In vitro studies demonstrated its ability to block helicase activity at sub-micromolar concentrations. While early reports suggested significant in vivo anti-tumor efficacy in murine models, a lack of detailed, publicly available preclinical data on its efficacy, animal pharmacokinetics, and toxicology limits a comprehensive assessment. The information gathered from a Phase I clinical trial indicates a long terminal half-life and dose-limiting toxicities of neutropenia and hepatorenal effects in humans. The discontinuation of its clinical development has left a gap in the publicly accessible knowledge base regarding its full preclinical profile. This guide provides a summary of the available data for researchers interested in this class of compounds.

References

- 1. Benzothiopyranoindazoles, a new class of chromophore modified anthracenedione anticancer agents. Synthesis and activity against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ledoxantrone Trihydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledoxantrone, also known as Losoxantrone or by its developmental code DuP 941, is an anthrapyrazole-based antineoplastic agent.[1] Structurally analogous to mitoxantrone, Ledoxantrone exerts its anticancer effects through a multifaceted mechanism of action, primarily as a DNA intercalator and a potent inhibitor of topoisomerase II.[2] This disruption of DNA replication and repair processes ultimately leads to the induction of apoptosis in rapidly proliferating cancer cells. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of Ledoxantrone trihydrochloride.

Mechanism of Action

Ledoxantrone's cytotoxic activity stems from two primary interactions with cellular components:

-

DNA Intercalation: Ledoxantrone inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription.

-

Topoisomerase II Inhibition: It acts as a topoisomerase II poison. Topoisomerase II is a crucial enzyme that transiently cleaves and religates double-stranded DNA to resolve topological issues during replication and transcription. Ledoxantrone stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the religation of the DNA strands. This leads to an accumulation of double-strand breaks, which triggers the apoptotic cascade.[2]

A key characteristic of anthrapyrazoles like Ledoxantrone is their reduced propensity to generate reactive oxygen species (ROS) compared to anthracyclines such as doxorubicin, which may contribute to a more favorable cardiotoxicity profile.[2]

Caption: Mechanism of Action of Ledoxantrone.

Data Presentation

The following table summarizes the in vitro cytotoxicity of Ledoxantrone (CI-941) in comparison to other related anticancer agents.

| Compound | Cell Line | Assay Type | Endpoint | IC50/LC50 (M) | Reference |

| Ledoxantrone (CI-941) | MCF-7 | Cytotoxicity | 50% Mortality | 1.5 x 10-10 | [3] |

| Mitoxantrone | MCF-7 | Cytotoxicity | 50% Mortality | 5.2 x 10-9 | [3] |

| Ametantrone | MCF-7 | Cytotoxicity | 50% Mortality | 1.2 x 10-6 | [3] |

| Doxorubicin | MCF-7 | Cytotoxicity | 50% Mortality | 3.0 x 10-6 | [3] |

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Ledoxantrone. Include a vehicle control (medium with solvent) and a blank (medium only).

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Caption: MTT Cytotoxicity Assay Workflow.

Topoisomerase II Decatenation Assay

This assay determines the inhibitory effect of Ledoxantrone on the catalytic activity of topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

This compound

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

ATP solution (10 mM)

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

1x TAE buffer

-

Ethidium bromide solution (0.5 µg/mL)

-

UV transilluminator and gel documentation system

Protocol:

-

Reaction Setup:

-

On ice, prepare a reaction mixture for each sample in a microfuge tube. For a 20 µL reaction:

-

2 µL of 10x Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

x µL of Ledoxantrone (at various concentrations)

-

x µL of nuclease-free water to bring the volume to 19 µL.

-

-

Include a positive control (no drug) and a negative control (no enzyme).

-

-

Enzyme Addition and Incubation:

-

Add 1 µL of human Topoisomerase II to each tube (except the negative control).

-

Mix gently and incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding 4 µL of stop buffer/loading dye.

-

Load the entire sample into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Run the gel in 1x TAE buffer (also containing ethidium bromide) at 80-100 V until the dye front has migrated sufficiently.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles and an increase in catenated kDNA remaining in the well, compared to the positive control.

-

DNA Intercalation Assay by Ethidium Bromide Displacement

This fluorescence-based assay indirectly measures the intercalation of Ledoxantrone into DNA by observing the displacement of ethidium bromide (EtBr), a known DNA intercalator, which results in a decrease in fluorescence.

Materials:

-

This compound

-

Calf Thymus DNA (CT-DNA)

-

Ethidium bromide (EtBr) solution

-

Tris-EDTA (TE) buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Fluorometer or fluorescence microplate reader

-

Quartz cuvettes or black 96-well plates

Protocol:

-

Preparation of DNA-EtBr Complex:

-

Prepare a solution of CT-DNA in TE buffer. The concentration should be determined empirically, but a starting point is 50-100 µM (in base pairs).

-

Add EtBr to the DNA solution to a final concentration where the fluorescence is significant but not saturating (e.g., 10-20 µM).

-

Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the DNA-EtBr complex.

-

-

Titration with Ledoxantrone:

-

Place the DNA-EtBr solution in a cuvette or the wells of a microplate.

-

Measure the initial fluorescence intensity (Excitation ~520 nm, Emission ~600 nm).

-

Add small aliquots of a stock solution of this compound to the DNA-EtBr complex, mixing well after each addition.

-

After a brief incubation (e.g., 2-5 minutes) following each addition, measure the fluorescence intensity.

-

-

Data Analysis:

-

Correct the fluorescence readings for dilution if necessary.

-

Plot the fluorescence intensity (or the ratio of fluorescence F/F₀, where F₀ is the initial fluorescence) against the concentration of Ledoxantrone.

-

A decrease in fluorescence indicates the displacement of EtBr from the DNA by Ledoxantrone, confirming its intercalating activity.

-

The data can be further analyzed using the Stern-Volmer equation to determine the binding constant.

-

Caption: DNA Intercalation Assay Workflow.

References

- 1. Losoxantrone - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lack of involvement of reactive oxygen in the cytotoxicity of mitoxantrone, CI941 and ametantrone in MCF-7 cells: comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ledoxantrone Trihydrochloride Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledoxantrone trihydrochloride is a potent antineoplastic agent that functions primarily as a topoisomerase II inhibitor and DNA helicase inhibitor. Its mechanism of action involves the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the efficacy and mechanism of action of this compound.

Mechanism of Action

Ledoxantrone exerts its cytotoxic effects by intercalating into DNA and disrupting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This interference leads to the accumulation of double-strand breaks in the DNA. The cellular response to this DNA damage includes the activation of cell cycle checkpoints and the initiation of the apoptotic cascade.

Data Presentation

Table 1: Representative Cytotoxicity of Topoisomerase II Inhibitors Across Various Cancer Cell Lines

The following table presents a summary of the half-maximal inhibitory concentration (IC50) values for Mitoxantrone, a structurally and mechanistically similar compound to Ledoxantrone, in various cancer cell lines. This data is provided as a reference for expected potency. Actual IC50 values for this compound should be determined experimentally.

| Cell Line | Cancer Type | IC50 (µM) - Mitoxantrone |

| A549 | Lung Carcinoma | 0.02 |

| HCT-116 | Colon Carcinoma | 0.01 |

| MCF7 | Breast Adenocarcinoma | 0.03 |

| PC-3 | Prostate Adenocarcinoma | 0.04 |

| K-562 | Chronic Myelogenous Leukemia | 0.005 |

| U-2 OS | Osteosarcoma | 0.015 |

Data is representative and sourced from publicly available databases for Mitoxantrone. Experimental determination of IC50 for Ledoxantrone is recommended.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of cell viability and proliferation upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

This compound

-

Target cancer cell line

-